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Compound of Interest

Compound Name: PHM-27 (human)

Cat. No.: B15619957 Get Quote

These application notes provide a detailed protocol for the quantitative determination of human

Peptide Histidine Methionine-27 (PHM-27) in biological samples using a competitive

radioimmunoassay (RIA). This document is intended for researchers, scientists, and drug

development professionals.

Introduction
Peptide Histidine Methionine-27 (PHM-27) is a 27-amino acid peptide that belongs to the

glucagon-secretin family of hormones. It is derived from the same precursor protein as

Vasoactive Intestinal Peptide (VIP) and shares significant sequence homology with it. PHM-27

is found in various human tissues, including the gastrointestinal tract, lungs, and the central

and peripheral nervous systems. Elevated plasma levels of PHM-27 may be indicative of

certain neuroendocrine tumors, such as VIPomas, which are associated with watery diarrhea-

hypokalemia-achlorhydria syndrome. This radioimmunoassay provides a sensitive and specific

method for the quantification of human PHM-27.

Principle of the Assay
This radioimmunoassay is a competitive binding assay. The assay is based on the competition

between a fixed amount of radiolabeled PHM-27 (tracer) and the unlabeled PHM-27 present in

the standards or samples for a limited number of binding sites on a specific anti-PHM-27

antibody. As the concentration of unlabeled PHM-27 increases, the amount of radiolabeled
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PHM-27 bound to the antibody decreases. The antibody-bound fraction is then separated from

the unbound fraction, and the radioactivity is measured. A standard curve is generated by

plotting the percentage of tracer bound against the known concentrations of the PHM-27

standards. The concentration of PHM-27 in unknown samples is determined by interpolating

from this standard curve.

Reagents and Materials
Reagent/Material Supplier Example

Catalog Number
Example

Storage

Human PHM-27

Standard

Phoenix

Pharmaceuticals, Inc.
064-07 -20°C

Anti-PHM-27 Antibody

(Rabbit)

Phoenix

Pharmaceuticals, Inc.
Custom Production -20°C

125I-labeled PHM-27

(Tracer)
PerkinElmer NEX214 -20°C

Goat Anti-Rabbit IgG

Serum (Second

Antibody)

Phoenix

Pharmaceuticals, Inc.
G-005-02 4°C

Normal Rabbit Serum
Phoenix

Pharmaceuticals, Inc.
N-005-01 4°C

RIA Buffer
Phoenix

Pharmaceuticals, Inc.
R-001-01 4°C

Polystyrene RIA

Tubes (12 x 75 mm)
Major Supplier N/A Room Temperature

Pipettes and Pipette

Tips
Major Supplier N/A Room Temperature

Vortex Mixer Major Supplier N/A Room Temperature

Refrigerated

Centrifuge
Major Supplier N/A Room Temperature

Gamma Counter Major Supplier N/A Room Temperature
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Note: This is a representative list. Equivalent reagents from other suppliers may be used.

Experimental Protocols
Reagent Preparation

RIA Buffer: If provided as a concentrate, dilute to 1X with distilled water as per the

manufacturer's instructions. This buffer will be used for reconstituting and diluting all other

reagents and samples.

Human PHM-27 Standard: Reconstitute the lyophilized standard with 1.0 mL of RIA buffer to

create a stock solution. The final concentration of this stock will be specified by the

manufacturer (e.g., 1280 pg/mL).

Standard Curve Dilutions: Prepare a serial dilution of the PHM-27 standard stock solution in

RIA buffer to obtain a range of concentrations for the standard curve. A typical range is 10-

1280 pg/mL.

Standard
Concentration
(pg/mL)

Volume of
Stock/Previous
Standard

Volume of RIA
Buffer

Stock 1280 - 1000 µL

A 640 500 µL of Stock 500 µL

B 320 500 µL of A 500 µL

C 160 500 µL of B 500 µL

D 80 500 µL of C 500 µL

E 40 500 µL of D 500 µL

F 20 500 µL of E 500 µL

G 10 500 µL of F 500 µL

Anti-PHM-27 Antibody: Reconstitute and dilute the primary antibody with RIA buffer to the

optimal concentration as determined by prior titration experiments.
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125I-labeled PHM-27 (Tracer): Dilute the tracer with RIA buffer to achieve a final activity of

approximately 8,000-10,000 counts per minute (CPM) per 100 µL.

Goat Anti-Rabbit IgG Serum (Second Antibody) and Normal Rabbit Serum: Reconstitute and

dilute as per the manufacturer's instructions.

Sample Preparation
Plasma: Collect whole blood in tubes containing EDTA and a protease inhibitor (e.g.,

aprotinin). Centrifuge at 1,600 x g for 15 minutes at 4°C. Separate the plasma and store at

-70°C. For the assay, plasma samples may require extraction using a C18 Sep-Pak column

to concentrate the peptide and remove interfering substances.

Tissue Homogenates: Homogenize tissues in an appropriate extraction buffer. Centrifuge to

pellet cellular debris and collect the supernatant. The supernatant may require further

purification or dilution.

Cell Culture Supernatants: Collect the media and centrifuge to remove any cells or debris.

Samples can typically be used directly or diluted with RIA buffer if high concentrations of

PHM-27 are expected.

Assay Procedure
Assay Setup: Label polystyrene tubes in duplicate for Total Counts (TC), Non-Specific

Binding (NSB), Zero Standard (B0), standards, and unknown samples.

Pipetting:

TC Tubes: Add 100 µL of the diluted 125I-PHM-27 tracer. These tubes will not undergo the

full RIA procedure and are used to determine the total radioactivity added to each tube.

NSB Tubes: Add 200 µL of RIA buffer and 100 µL of the diluted 125I-PHM-27 tracer.

These tubes do not contain the primary antibody.

B0 Tubes: Add 100 µL of RIA buffer, 100 µL of the primary anti-PHM-27 antibody, and 100

µL of the diluted 125I-PHM-27 tracer.
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Standard Tubes: Add 100 µL of each standard dilution, 100 µL of the primary anti-PHM-27

antibody, and 100 µL of the diluted 125I-PHM-27 tracer.

Sample Tubes: Add 100 µL of the prepared sample, 100 µL of the primary anti-PHM-27

antibody, and 100 µL of the diluted 125I-PHM-27 tracer.

First Incubation: Vortex all tubes (except TC tubes) and incubate for 16-24 hours at 4°C.

Second Antibody Addition: Add 100 µL of Goat Anti-Rabbit IgG serum and 100 µL of Normal

Rabbit Serum to all tubes (except TC tubes).

Second Incubation: Vortex all tubes and incubate for 90 minutes at room temperature.

Precipitation and Centrifugation: Add 500 µL of RIA buffer to all tubes (except TC tubes).

Vortex and then centrifuge at 1,700 x g for 20 minutes at 4°C.

Aspiration: Carefully aspirate the supernatant from all tubes (except TC tubes), leaving the

pellet at the bottom.

Counting: Measure the radioactivity in the pellets of all tubes (and the total radioactivity in the

TC tubes) using a gamma counter.

Data Analysis
Calculate the average CPM for each set of duplicate tubes.

Calculate the percentage of bound tracer (%B/B0) for each standard and sample using the

following formula: %B/B0 = [(Average CPM of Standard/Sample - Average CPM of NSB) /

(Average CPM of B0 - Average CPM of NSB)] x 100

Plot the %B/B0 for the standards against their corresponding concentrations on a semi-log

graph paper to generate a standard curve.

Determine the concentration of PHM-27 in the unknown samples by finding their %B/B0 on

the standard curve and interpolating the corresponding concentration.

Experimental Workflow
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Caption: Experimental workflow for the PHM-27 Radioimmunoassay.
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PHM-27 Signaling Pathway
Recent studies have identified PHM-27 as a potent agonist of the human calcitonin receptor

(hCTr), a G protein-coupled receptor. Activation of the hCTr by PHM-27 initiates downstream

signaling cascades primarily through the Gs and Gq alpha subunits.

Gs Pathway: Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn

catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels

activate Protein Kinase A (PKA), which then phosphorylates various downstream target

proteins, leading to a cellular response.

Gq Pathway: The hCTr can also couple to Gq, which activates phospholipase C (PLC). PLC

cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and

diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and

DAG activates Protein Kinase C (PKC).
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Caption: PHM-27 signaling through the human calcitonin receptor.
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To cite this document: BenchChem. [Application Notes and Protocols for Radioimmunoassay
(RIA) Detection of Human PHM-27]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15619957#radioimmunoassay-for-phm-27-human-
detection]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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